Product packaging for Methyl 5-amino-2-(benzyloxy)benzoate(Cat. No.:CAS No. 508211-53-8)

Methyl 5-amino-2-(benzyloxy)benzoate

Cat. No.: B1141430
CAS No.: 508211-53-8
M. Wt: 257.28
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Description

Methyl 5-amino-2-(benzyloxy)benzoate is a substituted benzoate ester that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its molecular structure incorporates multiple functional groups, including an aromatic amino group and a benzyl-protected phenolic ether, which provide distinct sites for further chemical modification and diversification. This compound is closely related to other benzyloxy-substituted benzoates that are established as key precursors in pharmaceutical research, particularly in the synthesis of active compounds like long-acting beta-adrenergic receptor agonists. The strategic importance of this scaffold lies in its role as a critical intermediate for the construction of more complex chemical entities. The amino group can act as a nucleophile in various reactions, such as amide bond formation or nucleophilic aromatic substitution, while the benzyloxy group imparts lipophilicity and can be selectively removed to reveal a phenolic hydroxyl group. The ester functionality can also be hydrolyzed or transesterified, offering additional avenues for structural modification. Researchers value this compound for its utility in developing novel biochemical probes and exploring structure-activity relationships in drug discovery. This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₅H₁₅NO₃ B1141430 Methyl 5-amino-2-(benzyloxy)benzoate CAS No. 508211-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDZYIYVWGWMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276697
Record name Methyl 5-amino-2-(phenylmethoxy)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID301276697
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Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508211-53-8
Record name Methyl 5-amino-2-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508211-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-2-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Process Optimization

Retrosynthetic Dissection of Methyl 5-amino-2-(benzyloxy)benzoate Structure

Retrosynthetic analysis is a powerful tool for devising a logical synthetic plan. For this compound, the primary disconnections involve the three key functional groups: the amino group, the benzyloxy group, and the methyl ester.

A plausible retrosynthetic pathway begins with disconnecting the methyl ester via an esterification reaction, leading to 5-amino-2-(benzyloxy)benzoic acid. Subsequently, the benzyloxy ether can be disconnected through an etherification step, revealing 5-amino-2-hydroxybenzoic acid as a key precursor. sigmaaldrich.com Finally, the amino group can be introduced via the reduction of a nitro group, pointing to 2-hydroxy-5-nitrobenzoic acid as a potential starting material. This starting material can, in turn, be synthesized from phenol (B47542) through nitration and carboxylation.

An alternative retrosynthetic approach involves a different order of functional group installation. For instance, one could start with a benzoate (B1203000) derivative and introduce the amino and benzyloxy groups sequentially. This highlights the importance of considering the compatibility of reaction conditions and the directing effects of existing substituents on the aromatic ring at each synthetic step. A retrosynthetic analysis for a similar compound, 4-aminobenzoic acid, suggests starting from simpler, readily available reagents like benzene (B151609) and introducing the functional groups through reactions like Friedel-Crafts alkylation, nitration, and oxidation. youtube.com

Development and Refinement of Conventional Synthetic Pathways

Conventional synthetic routes to this compound typically involve a multi-step sequence that has been refined over time to improve efficiency and yield. These pathways often rely on well-established named reactions and functional group transformations.

Regioselective Introduction of the Amino Moiety on Aromatic Systems

The introduction of the amino group at the C-5 position of the benzoic acid backbone is a critical step that demands high regioselectivity. A common and effective strategy is the nitration of a suitable precursor followed by reduction.

For example, starting with 2-hydroxybenzoic acid (salicylic acid), nitration with a mixture of nitric acid and sulfuric acid typically yields a mixture of 3-nitro- and 5-nitrosalicylic acid. The separation of the desired 5-nitro isomer is crucial. Subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method. Other reducing agents like tin(II) chloride in hydrochloric acid or iron in acetic acid are also frequently employed.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions. For instance, catalytic hydrogenation is generally preferred as it is often milder and produces fewer byproducts compared to metal/acid reductions.

Stereocontrolled Benzylation of Phenolic Hydroxyl Groups

The protection of the phenolic hydroxyl group as a benzyl (B1604629) ether is a key transformation in the synthesis of the target molecule. This O-benzylation is typically achieved by reacting the phenolic compound with a benzylating agent in the presence of a base.

Common benzylating agents include benzyl chloride or benzyl bromide. The choice of base is critical to deprotonate the phenol and facilitate the nucleophilic attack on the benzyl halide. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. researchgate.netgoogle.com In some cases, phase-transfer catalysts can be employed to enhance the reaction rate and efficiency, especially when dealing with heterogeneous reaction mixtures.

While stereocontrol is not a factor at the benzylic carbon in this specific molecule, the chemoselective benzylation of the phenolic hydroxyl group in the presence of other potentially reactive functional groups, such as the carboxylic acid or the amino group, is a significant consideration. Often, the carboxylic acid is protected as an ester prior to benzylation to prevent unwanted side reactions.

Benzylation Method Reagents Conditions Key Features
Williamson Ether SynthesisBenzyl halide (e.g., BnCl, BnBr), Base (e.g., K2CO3, NaH)Aprotic solvent (e.g., DMF, Acetone)Widely used, versatile, suitable for various phenols.
Acid-Catalyzed BenzylationBenzyl alcohol, Acid catalyst (e.g., activated alumina)High temperature, vapor or liquid phaseCan provide high selectivity for ortho-benzylation. google.comgoogle.com
Using Benzyl Imidates2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), Trifluoromethanesulfonic acid-High atom economy, acid-catalyzed. organic-chemistry.org

Efficient Esterification Protocols for Carboxylic Acids

The final step in many synthetic routes to this compound is the esterification of the carboxylic acid group. Several methods are available for this transformation, each with its own advantages.

The Fischer-Speier esterification is a classic and straightforward method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. 4college.co.ukiajpr.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. google.com

Alternatively, for more sensitive substrates or to avoid the use of strong acids, other esterification methods can be employed. These include reaction with diazomethane, which provides a quantitative conversion but is hazardous, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. jocpr.com Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. researchgate.net

Recent advancements have also focused on the use of solid acid catalysts, such as zirconium or titanium-based catalysts, which offer advantages in terms of reusability and reduced environmental impact. mdpi.com

Esterification Method Reagents Conditions Key Features
Fischer-Speier EsterificationMethanol, Strong acid catalyst (e.g., H2SO4)RefluxSimple, common, equilibrium-driven. 4college.co.ukiajpr.comgoogle.com
Acyl Chloride FormationThionyl chloride (SOCl2) or Oxalyl chloride, then Methanol-High reactivity, suitable for sterically hindered acids. researchgate.net
Carbodiimide CouplingDCC, DMAP, Methanol-Mild conditions, suitable for sensitive substrates. jocpr.com
Alkylation of CarboxylateMethyl iodide, Base (e.g., K2CO3)Aprotic solventAvoids acidic conditions.

Exploration of Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, modern synthetic efforts are directed towards the development of more sustainable and efficient methods for the preparation of this compound. These strategies often focus on the use of catalytic systems to enhance selectivity and minimize waste.

Catalytic Approaches for Enhanced Selectivity and Yield

The use of catalysts is paramount in modern organic synthesis for achieving high selectivity and yields under milder reaction conditions. In the context of synthesizing this compound, catalytic methods can be applied to several key steps.

For the O-benzylation of the phenolic hydroxyl group, catalytic approaches can offer improved control and efficiency. For instance, the use of basic metal oxide catalysts in the vapor phase reaction of phenols with benzyl alcohol has been shown to provide high selectivity for ortho-benzylation. google.com While not directly applicable to the para-substituted amino group in the target molecule, this highlights the potential of catalytic methods to control regioselectivity.

In the esterification step, the use of solid acid catalysts is a significant advancement. These catalysts, such as zirconium or titanium oxides, can effectively promote the esterification of benzoic acids with methanol, offering the advantage of being easily separable and recyclable, thus reducing waste and simplifying the purification process. mdpi.com

Furthermore, in the reduction of the nitro group, catalytic hydrogenation using palladium, platinum, or nickel catalysts is a well-established and highly efficient method that proceeds with high chemoselectivity, leaving other functional groups such as the ester and ether intact.

The development of novel catalytic systems continues to be an active area of research, with the goal of designing more active, selective, and robust catalysts that can operate under environmentally benign conditions.

Green Chemistry Principles in Synthetic Route Design

Solvent-Free and Alternative Solvent Conditions: A significant trend in green chemistry is the move towards solvent-free reaction conditions or the use of more environmentally benign solvents. nih.gov Traditional organic solvents are often volatile, flammable, and can be toxic. Research into solvent-free synthesis has shown promise for various reactions. For example, the synthesis of other amino compounds has been successfully demonstrated without the use of an external solvent, making it a greener process technology. researchgate.net In some cases, water is explored as a co-solvent, which is a mild and environmentally friendly option. nih.gov The development of a solvent-free or aqueous-based synthetic route for intermediates like this compound would represent a significant step forward in its sustainable production.

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering several advantages over traditional batch processing, particularly for scalability.

In a continuous flow system, reactants are pumped through a network of tubes or microreactors where the reaction occurs. researchgate.net This setup allows for superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in these reactors facilitates efficient heat and mass transfer, which can lead to higher yields, improved purity, and shorter reaction times. researchgate.net

While specific protocols for the continuous flow synthesis of this compound are not extensively documented, the synthesis of structurally related compounds, such as β-amino α,β-unsaturated esters, has been successfully demonstrated using this technique. researchgate.net These studies have shown that tubular reactors can overcome common limitations found in batch processes, enabling a straightforward scale-up to pilot and even commercial production levels. researchgate.net The application of continuous flow technology to the synthesis of this compound could potentially offer similar benefits, leading to a more efficient and scalable manufacturing process. This is particularly relevant for multi-step syntheses, where intermediates can be generated and used in a continuous stream without isolation.

Optimization of Reaction Parameters for Process Efficiency and Purity

The optimization of reaction parameters is a critical step in the development of any chemical synthesis to ensure high efficiency, yield, and purity of the final product. This process involves systematically varying conditions such as temperature, reaction time, and molar ratios of reactants and catalysts.

A study on the synthesis of the related compound, Methyl 2-methoxy-5-aminosulfonyl benzoate, provides a clear example of this optimization process. The synthesis involved four key steps: etherification, sulfonyl chloride formation, amination, and esterification. researchgate.netsemanticscholar.org For each step, the reaction conditions were carefully optimized to maximize the yield.

Table 1: Optimization of Reaction Parameters for the Synthesis of a Related Benzoate Derivative researchgate.netsemanticscholar.org

Reaction Step Optimized Parameter Value/Condition Resulting Yield
Etherification Reaction Time 2 hours 92.6%
Sulfonyl Chloride Reaction Temperature 50-70 °C 95.7%
Amination Molar Ratio (acid to ammonium (B1175870) hydroxide) 1:20 75.8%
Amination Reaction Temperature 30 °C 75.8%
Amination Reaction Time 5 hours 75.8%
Esterification Molar Ratio (acid:methanol:sulfuric acid) 1:55:1.1 97.4%

This data is for the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate and serves as an illustrative example of a typical optimization process. researchgate.netsemanticscholar.org

The data demonstrates that even slight adjustments can have a significant impact on the outcome of a reaction. For instance, in the amination step, controlling the temperature was crucial to prevent the hydrolysis of the sulfonyl chloride byproduct. semanticscholar.org Similarly, extending the reaction time beyond the optimum did not significantly improve the yield in most steps, highlighting the importance of process efficiency. semanticscholar.org A similar systematic approach to optimizing the benzylation of the phenolic hydroxyl group and the subsequent reaction steps would be essential for the efficient and high-purity synthesis of this compound.

In Depth Mechanistic Investigations of Chemical Transformations

Detailed Reactivity Profile of the Aromatic Amino Group

The aromatic amino group in methyl 5-amino-2-(benzyloxy)benzoate is a key functional group that significantly influences the molecule's reactivity. Its behavior in various chemical reactions, including electrophilic aromatic substitution, diazotization, and nucleophilic reactions, has been a subject of detailed investigation.

Electrophilic Aromatic Substitution:

The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is attributed to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing its nucleophilicity. rsc.org This increased electron density makes the ring more susceptible to attack by electrophiles. Quantum chemical studies on aniline (B41778), a related compound, have shown that the contribution of the 2pz orbitals of the unsubstituted carbon atoms to the highest occupied π orbital can accurately explain the directionality of electrophilic substitution. rsc.org The π charge accumulation at the ortho and para positions is a result of the repulsive interaction between the πHOMO of the phenyl radical and the πHOMO of the NH2 radical, which pushes up the energy of the πHOMO of aniline, activating these positions for electrophilic attack. rsc.org

In the case of this compound, the presence of the electron-donating benzyloxy group further enhances the activation of the ring. However, the ester group is a deactivating group and a meta-director. chegg.com Therefore, the regioselectivity of electrophilic substitution on this molecule is a result of the interplay between these activating and deactivating groups.

Diazotization:

The aromatic amino group can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the aromatic amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations. masterorganicchemistry.comscirp.org

The mechanism of diazotization involves the formation of a nitrosonium ion (NO⁺) from nitrous acid. The aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. masterorganicchemistry.com Subsequent proton transfers and elimination of a water molecule lead to the formation of the diazonium ion (Ar-N₂⁺). masterorganicchemistry.com These diazonium salts are typically unstable and are used immediately in subsequent reactions without isolation. masterorganicchemistry.com

Nucleophilic Reactions:

While the amino group itself is nucleophilic, its direct participation in nucleophilic substitution reactions on the aromatic ring is uncommon under normal conditions. However, the amino group can be acylated to form amides. nih.gov For instance, it can react with acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. researchgate.net

Furthermore, the amino group can participate in more complex reaction sequences. For example, it has been shown that p-benzoquinonediimines, which can be formed from the oxidation of p-amino aromatic compounds, can react with nucleophilic amino acid residues through various mechanisms, including classical electrophile-nucleophile interactions and oxido-reduction processes. nih.gov

Chemical Transformations of the Methyl Ester Functionality

The methyl ester group in this compound is another key functional handle that allows for a variety of chemical modifications. Its transformations, such as hydrolysis, transesterification, and amide formation, are fundamental reactions in organic synthesis.

Hydrolysis:

The hydrolysis of a methyl ester to its corresponding carboxylic acid is a common transformation that can be achieved under either acidic or basic conditions. chemspider.com Basic hydrolysis, also known as saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. chemspider.com The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. Studies on the hydrolysis of methyl benzoates have shown that this reaction can be efficiently carried out in high-temperature water, which can promote acid-base catalyzed reactions that are slow at lower temperatures.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of this compound, the methyl group of the ester can be replaced by a different alkyl or aryl group by reacting it with the corresponding alcohol in the presence of a suitable catalyst. For example, 1,3-dithian-2-ylmethyl esters have been prepared by the transesterification of amino acid methyl esters in the presence of aluminum isopropoxide. thieme-connect.de

Amide Formation:

The methyl ester can be converted into an amide by reacting it with an amine. nih.govresearchgate.net This reaction, often referred to as aminolysis, typically requires heating or the use of a catalyst. The direct amidation of esters with amines can be achieved using various catalytic systems, including those based on niobium(V) oxide (Nb₂O₅), which has shown high activity under solvent-free conditions. researchgate.net The reaction mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently eliminates methanol to form the amide. researchgate.net The reactivity in amidation can be influenced by the steric hindrance of the amine nucleophile. researchgate.net

Selective Cleavage and Modification Strategies for the Benzyl (B1604629) Ether Linkage

The benzyl ether in this compound serves as a protecting group for the phenolic hydroxyl group. Its selective removal is a crucial step in many synthetic routes.

Benzyl ethers are commonly cleaved by hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium catalyst (Pd/C). wikipedia.org However, other methods for debenzylation exist. For instance, benzyl ethers can be cleaved under oxidative conditions. nih.gov While simple benzyl ethers are generally less reactive to oxidative cleavage than p-methoxybenzyl (PMB) ethers, they can be removed with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), particularly when the benzyloxy group is in an electronically favorable position. nih.govresearchgate.net

Another approach for benzyl ether cleavage involves the use of Lewis acids. A mild and selective method utilizes a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for the removal of benzyl ethers in the presence of various other functional groups, including esters and silyl (B83357) ethers. organic-chemistry.org

Modification of the benzyl ether without complete cleavage is less common but can be envisioned through reactions on the benzylic methylene (B1212753) group, although this is often challenging due to the stability of the ether linkage.

Examination of Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzoate ring of this compound is susceptible to electrophilic aromatic substitution reactions. msu.edu The regiochemical outcome of these substitutions is dictated by the directing effects of the substituents already present on the ring: the amino group, the benzyloxy group, and the methyl ester group.

The amino group is a strong activating group and an ortho, para-director. rsc.orglibretexts.org The benzyloxy group is also an activating, ortho, para-directing group. msu.edu Conversely, the methyl ester group is a deactivating group and a meta-director. chegg.comaiinmr.com

The combined influence of these groups will direct incoming electrophiles to specific positions on the ring. The powerful ortho, para-directing effect of the amino group at position 5 will strongly activate positions 4 and 6. The ortho, para-directing benzyloxy group at position 2 will activate positions 1 (already substituted), 3, and 5 (already substituted). The meta-directing ester group at position 1 will direct incoming groups to positions 3 and 5.

Considering these effects, electrophilic substitution is most likely to occur at position 4, which is ortho to the strongly activating amino group and meta to the deactivating ester group. Position 6 is also activated by the amino group (para) but is sterically hindered by the adjacent ester group. Position 3 is activated by the benzyloxy group (ortho) and directed by the ester group (meta), making it another potential site for substitution. The precise outcome would likely depend on the specific electrophile and reaction conditions. youtube.comyoutube.com

An example of such a reaction is the nitration of methyl benzoate, which, in the absence of other activating groups, proceeds to give methyl 3-nitrobenzoate. chegg.comaiinmr.com The presence of the activating amino and benzyloxy groups in this compound would significantly alter this outcome.

Rearrangement Pathways and Intramolecular Cyclization Reactions

This compound and its derivatives can undergo rearrangement and intramolecular cyclization reactions to form various heterocyclic structures.

One potential rearrangement is the Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an activated aryl ether. While not directly reported for this specific compound, related structures with appropriate activating groups could potentially undergo such a transformation.

More commonly, derivatives of this molecule can serve as precursors for intramolecular cyclization reactions. For instance, if the amino group is acylated with a suitable bifunctional reagent, subsequent cyclization can lead to the formation of benzodiazepines or other heterocyclic systems. Similarly, modification of the ester and amino groups could provide substrates for the synthesis of quinoxalines or pyrazoles. rsc.org

Furthermore, intramolecular cyclizations can be promoted by various catalysts. For example, Brønsted acids like silica-supported perchloric acid have been used to catalyze the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids to form oxazinanones. frontiersin.org Lewis acids are also known to mediate intramolecular cyclizations, such as the synthesis of anthracene (B1667546) derivatives. beilstein-journals.org In the context of the subject molecule, a reaction involving the benzyloxy group, such as an intramolecular C-H insertion of a carbene generated elsewhere in the molecule, could lead to the formation of benzofuran (B130515) derivatives. researchgate.net

Strategic Derivatization and Analog Generation

Functionalization of the Amino Group (e.g., Acylation, Sulfonylation, Alkylation)

The nucleophilic amino group is a primary site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the molecule's properties.

Acylation: The amino group readily undergoes acylation when treated with acyl chlorides or anhydrides under basic conditions. This reaction attaches an acyl group, forming an amide linkage. For instance, reacting the parent amine with acetyl chloride would yield Methyl 5-acetamido-2-(benzyloxy)benzoate. This transformation is crucial for converting the basic amino group into a neutral amide, which can alter biological activity and serve as a precursor for further reactions. A similar process is used in the synthesis of Cetilistat, where an amino group on a benzoic acid derivative is acylated. google.com

Sulfonylation: Treatment with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base leads to the formation of sulfonamides. nih.gov This reaction is demonstrated in the synthesis of Methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate from its corresponding amine, indicating the feasibility of this transformation on the Methyl 5-amino-2-(benzyloxy)benzoate scaffold. nih.gov Sulfonamide derivatives are a common feature in many pharmacologically active compounds.

Alkylation: The amino group can also be alkylated using alkyl halides. Furthermore, the nitrogen atom of the resulting sulfonamide can undergo further alkylation, for example, with a methyl group using a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF). nih.gov

These functionalization strategies are summarized in the table below.

Reaction Type Reagent Example Product Functional Group Significance
AcylationAcetyl ChlorideAmideNeutralizes basicity, introduces diverse substituents.
SulfonylationMethanesulfonyl ChlorideSulfonamideIntroduces a key pharmacophore. nih.gov
AlkylationAlkyl HalideSubstituted AmineModulates steric and electronic properties.

Chemical Modifications at the Ester Moiety for Diverse Ester Derivatives

The methyl ester group provides another handle for chemical modification, leading to different ester derivatives or other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). libretexts.org This transformation is fundamental, as the resulting carboxylic acid can participate in a new set of reactions, such as amide bond formation. The stability of benzoate (B1203000) esters to hydrolysis can vary depending on the alcohol portion. nih.gov

Transesterification: This process allows for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl) by reacting the compound with a different alcohol in the presence of an acid or base catalyst. libretexts.org This is a direct way to modify the lipophilicity and metabolic stability of the molecule.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org Alternatively, partial reduction to an aldehyde can be achieved using milder, more sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent over-reduction. libretexts.org

The table below illustrates these modifications.

Reaction Type Reagent(s) Product Functional Group Application
HydrolysisH₂O, H⁺ or OH⁻Carboxylic AcidPrecursor for amides, further functionalization. libretexts.org
TransesterificationR'OH, H⁺ or OH⁻New Ester (COOR')Creation of ester analogs with different properties. libretexts.org
Reduction (Full)LiAlH₄Primary AlcoholRemoves ester functionality, creates new reactive site. wikipedia.org
Reduction (Partial)DIBAL-H (-78 °C)AldehydePrecursor for reactions like the Pictet-Spengler. libretexts.org

Construction of Fused Heterocyclic Systems Utilizing Adjacent Functional Groups

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals. The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and β-carboline ring systems. wikipedia.orgdepaul.edu This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

While this compound is not a β-arylethylamine itself, it can be readily converted into a suitable precursor. For example, reduction of the ester to an alcohol, followed by conversion to a halide and then a nitrile, and subsequent reduction would yield the necessary phenethylamine (B48288) backbone. A more direct approach could involve the reaction of the amino group with an aldehyde to form an imine, which could then undergo an intramolecular cyclization if a suitable nucleophilic position on the aromatic ring is available. The electrophilicity of the iminium ion, formed under acidic conditions, drives the cyclization. wikipedia.org The reaction conditions can be mild, and it has been adapted for a wide range of substrates, including those with electron-donating groups on the aromatic ring which facilitate the reaction. wikipedia.orgnih.gov

Introduction of Halogen Substituents on the Aromatic Ring for Further Coupling

Introducing halogen atoms (e.g., bromine, iodine) onto the aromatic ring of this compound opens up a vast number of possibilities for further functionalization through cross-coupling reactions. The vacant positions on the benzene (B151609) ring (positions 3, 4, and 6) are potential sites for electrophilic halogenation.

For example, bromination of a similar compound, methyl 5-acetyl-2-(benzyloxy)benzoate, has been reported to yield intermediates for further synthesis. smolecule.com More directly, the synthesis of methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate from methyl-2-amino-5-bromobenzoate demonstrates that the aromatic ring of such systems can be readily brominated. nih.gov This suggests that direct bromination of this compound is a viable strategy to produce a key intermediate for subsequent coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Once halogenated, the aromatic ring of this compound derivatives can participate in various palladium-catalyzed cross-coupling reactions, which are cornerstone methods in modern organic synthesis.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen (C-N) bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org A halogenated derivative of our title compound could be coupled with a wide variety of primary or secondary amines, amides, or carbamates to generate highly functionalized aniline (B41778) derivatives. wikipedia.orgresearchgate.net This reaction has broad substrate scope and functional group tolerance, making it exceptionally useful for medicinal chemistry applications. wikipedia.orgresearchgate.net

Suzuki Coupling: This reaction forms carbon-carbon (C-C) bonds by coupling an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the halogenated position, significantly expanding the structural diversity of the generated analogs.

The table below provides an overview of these powerful synthetic tools.

Reaction Name Coupling Partners Bond Formed Significance
Buchwald-Hartwig AminationAryl Halide + Amine/AmideC-NSynthesis of complex aniline derivatives. wikipedia.orgorganic-chemistry.org
Suzuki CouplingAryl Halide + Boronic AcidC-CIntroduction of diverse carbon-based fragments.

Reductive and Oxidative Chemical Transformations of the Compound

Beyond the specific functional group modifications, the compound can undergo broader reductive and oxidative transformations.

Reductive Transformations: A key reductive process is the cleavage of the benzyl (B1604629) ether (benzyloxy group) via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). This deprotection step unmasks the phenolic hydroxyl group, yielding Methyl 5-amino-2-hydroxybenzoate. This phenol (B47542) is a valuable intermediate for synthesizing other ethers or for studying the impact of a free hydroxyl group on biological activity. Additionally, the synthesis of the title compound itself often involves the reduction of a nitro group precursor (Methyl 5-nitro-2-(benzyloxy)benzoate) using reagents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.orggoogle.com

Oxidative Transformations: The amino group is susceptible to oxidation. Under controlled conditions, it can be oxidized to the corresponding nitroso or nitro derivatives. This reverses the final synthetic step often used to prepare the compound and can be useful for certain synthetic strategies where a deactivating nitro group is required.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the Methyl 5-amino-2-(benzyloxy)benzoate molecule.

In a typical ¹H NMR spectrum, the chemical shift (δ) of each proton signal indicates its electronic environment. For instance, aromatic protons of the benzoate (B1203000) and benzyl (B1604629) rings would appear in the downfield region (typically δ 6.5-8.0 ppm), while the aliphatic protons of the methoxy (B1213986) (-OCH₃) and benzylic methylene (B1212753) (-OCH₂Ph) groups would resonate at higher fields. chemicalbook.com The integration of these signals corresponds to the number of protons in each environment. Furthermore, spin-spin coupling between adjacent protons provides connectivity data, manifested as splitting patterns (e.g., doublets, triplets).

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For example, the carbonyl carbon of the ester group is typically observed far downfield (δ > 160 ppm). nih.gov

Conformational analysis, particularly concerning the rotation around the C-O ether bond and the glycosidic bond in nucleosides, can be extensively studied using advanced NMR methods. nih.gov For this compound, these techniques can determine the preferred orientation of the flexible benzyloxy group relative to the benzoate ring.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Assignment Illustrative ¹H NMR Chemical Shift (ppm) Illustrative ¹³C NMR Chemical Shift (ppm)
Methoxy (CH₃)~3.8~52
Benzylic (CH₂)~5.1~70
Amino (NH₂)~4.0 (broad)-
Aromatic C-H~6.5 - 7.9~110 - 150
Aromatic C-N-~140
Aromatic C-O-~150
Carbonyl (C=O)-~167

Note: This table presents expected chemical shift ranges based on general principles and data from structurally related compounds. Actual values require experimental measurement.

Two-dimensional (2D) NMR experiments are powerful tools that resolve complex spectra and establish specific correlations between nuclei, which is essential for unambiguous structural assignment. youtube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other. sdsu.edu A COSY spectrum of this compound would show cross-peaks between adjacent aromatic protons on both the benzoate and benzyl rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (¹J-coupling). science.gov It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For example, it would definitively link the benzylic proton signal (~5.1 ppm) to the benzylic carbon signal (~70 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.eduscience.gov This is crucial for piecing together the molecular framework. Key HMBC correlations for this molecule would include:

A cross-peak between the methoxy protons and the ester carbonyl carbon.

Correlations from the benzylic protons to the ether-linked aromatic carbon and to the carbons of the benzyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are bonded. science.gov NOESY is essential for determining the molecule's three-dimensional conformation in solution. For instance, a NOESY cross-peak between the benzylic methylene protons and the proton at position 3 of the benzoate ring would indicate a specific preferred conformation around the ether linkage.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy analyzes molecules in their crystalline form. If this compound can crystallize into different polymorphs (different crystal packing arrangements), ssNMR can be a powerful tool for their characterization. nih.gov Each polymorph, having a unique local environment for the molecules in the crystal lattice, will give rise to a distinct ssNMR spectrum with different chemical shifts. By comparing experimental ssNMR data with results from computational methods like Gauge-Including Projector-Augmented Wave (GIPAW) calculations, the specific structures of different polymorphs can be identified and characterized. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass, a critical step in identifying an unknown substance. algimed.com For this compound (C₁₅H₁₅NO₃), the exact mass can be calculated and compared to the experimentally measured value, with an acceptable deviation typically being less than 5 ppm. algimed.com

Beyond providing the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) is used to analyze fragmentation pathways. algimed.com In an MS/MS experiment, the molecular ion is isolated, fragmented, and the masses of the resulting fragments are measured with high resolution. This fragmentation pattern acts as a structural fingerprint. For this compound, characteristic fragmentation pathways could include:

Cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Loss of the methoxy group (-OCH₃) from the ester.

Decarboxylation or other cleavages of the benzoate backbone.

Elucidating these pathways helps to confirm the connectivity of the different structural motifs within the molecule. mdpi.com

Table 2: Exact Mass Data for this compound

Parameter Value
Molecular FormulaC₁₅H₁₅NO₃
Nominal Mass257
Monoisotopic Mass (Calculated)257.1052
Ion Species (e.g., in ESI+)[M+H]⁺
Expected m/z for [M+H]⁺258.1128

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound, as each group exhibits characteristic vibrational frequencies. horiba.com FT-IR and Raman are complementary, as some vibrations may be strong in one and weak or absent in the other due to different selection rules. horiba.com

For this compound, FT-IR spectroscopy would be expected to show distinct absorption bands corresponding to its functional groups. mdpi.comatlantis-press.com The spectrum serves as a molecular fingerprint, unique to the compound.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (CH₃, CH₂)Stretching2850 - 3000
Ester (C=O)Stretching~1720
Aromatic C=CStretching1500 - 1600
Amine (N-H)Bending~1600
Ether & Ester (C-O)Asymmetric Stretching1200 - 1300

Note: This table is based on established correlation charts and data from related compounds. mdpi.com

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Packing Analysis

Single crystal X-ray diffraction is the most powerful and unambiguous method for determining the complete three-dimensional structure of a compound in the solid state. nih.gov This technique requires a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern yields a detailed electron density map of the molecule, from which precise atomic positions can be determined.

This analysis provides definitive data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity established by NMR and MS. nih.gov Crucially, it also reveals the supramolecular structure, which is how the molecules pack together in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds involving the amino group (N-H···O) and potentially weaker C-H···O interactions, which stabilize the crystal structure. nih.govresearchgate.net

Table 4: Illustrative Crystal Data Parameters Obtainable from X-ray Diffraction

Parameter Illustrative Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Precise lengths (Å) and angles (°)
Volume (V)ų
Molecules per unit cell (Z)e.g., 2, 4
Calculated Densityg/cm³
Hydrogen Bond GeometryDonor-Acceptor distances and angles

Note: The values in this table are examples of the types of data generated from a single crystal X-ray diffraction experiment.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule. UV-Vis spectroscopy measures the absorption of light, which promotes electrons from lower to higher energy orbitals. researchgate.net Molecules with conjugated π-systems, such as the aromatic rings in this compound, typically exhibit strong absorption in the UV region due to π → π* transitions. semanticscholar.org The position (λ_max) and intensity of these absorption bands are characteristic of the molecule's chromophores.

Fluorescence spectroscopy involves the emission of light from a molecule after it has been electronically excited. A compound that fluoresces will absorb light at one wavelength and emit it at a longer, lower-energy wavelength. The resulting fluorescence spectrum is often a mirror image of the lowest-energy absorption band and is sensitive to the molecule's structure and its environment. The presence of the amino group and the extended conjugation in this compound suggests it may exhibit fluorescent properties. semanticscholar.org

Table 5: Hypothetical Electronic Spectroscopy Data for this compound

Technique Parameter Hypothetical Value
UV-Vis Absorptionλ_max 1~260 nm
λ_max 2~310 nm
FluorescenceExcitation λ_max~310 nm
Emission λ_max~380 nm

Note: These values are hypothetical, based on the electronic properties of similar aromatic amines and esters.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Geometry Optimization, and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For Methyl 5-amino-2-(benzyloxy)benzoate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. atlantis-press.com This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found.

The optimized geometry provides fundamental insights into the molecule's structure. For instance, the planarity of the benzene (B151609) ring and the spatial orientation of the amino, benzyloxy, and methyl ester substituents are determined.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C-N (amino) ~1.40 Å
C-O (ether) ~1.37 Å
C=O (ester) ~1.21 Å
Bond Angle C-C-N (amino) ~120.5°
C-O-C (ether) ~118.0°

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds.

Furthermore, DFT calculations elucidate the electronic structure through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, stability, and spectroscopic properties. atlantis-press.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed over the ester group and the aromatic system. This distribution is key to understanding the molecule's behavior in chemical reactions. atlantis-press.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational spectra of this compound. atlantis-press.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be generated. These theoretical spectra for Infrared (IR) and Raman spectroscopy can be compared with experimental data to assign specific peaks to molecular motions, such as N-H stretching of the amino group, C=O stretching of the ester, and C-O stretching of the ether linkage. atlantis-press.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amino (-NH₂) Symmetric Stretch ~3400 cm⁻¹
Asymmetric Stretch ~3500 cm⁻¹
Carbonyl (C=O) Stretch ~1710 cm⁻¹

Note: This data is illustrative. Actual calculated values may be scaled to better match experimental results.

NMR Chemical Shifts: The Gauge-Including Projector-Augmented Wave (GIPAW) method, a DFT-based approach, is used to predict NMR chemical shifts (¹H and ¹³C) with high accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental spectra helps in the definitive assignment of signals to specific atoms within the molecule. nih.gov

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. atlantis-press.com The calculations yield the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π*), providing a theoretical basis for the observed color and photochemical properties of the compound. atlantis-press.comatlantis-press.com

Reaction Pathway Modeling and Transition State Analysis for Key Chemical Transformations

Computational chemistry can model the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. A key aspect of this is locating and characterizing the transition state—the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the feasibility of a particular chemical transformation, such as its synthesis or degradation. For example, modeling the N-alkylation or acylation of the amino group would involve identifying the transition state structure for the nucleophilic attack and calculating the energy barrier for the reaction. This analysis provides deep mechanistic insights that are often difficult to obtain through experimental means alone. atlantis-press.com

Analysis of Non-Covalent Interactions and Intermolecular Forces within Aggregates

In the solid state or in solution, molecules of this compound interact through a variety of non-covalent forces. These interactions govern the molecule's physical properties, such as melting point and solubility, as well as its crystal packing. Computational methods can identify and quantify these forces.

Key interactions for this molecule include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the ether oxygen can act as acceptors. Intermolecular N-H···O hydrogen bonds are expected to be a significant force in molecular aggregates. nih.gov

π-π Stacking: The presence of two aromatic rings (the benzoate (B1203000) and the benzyl (B1604629) group) allows for π-π stacking interactions, where the electron clouds of the rings interact favorably.

Van der Waals Forces: These are ubiquitous, weaker interactions resulting from temporary fluctuations in electron density. libretexts.org

Computational analysis can map these interaction points and calculate their binding energies, providing a detailed picture of how molecules self-assemble. gatech.edu

Table 3: Potential Non-Covalent Interactions in this compound Aggregates

Interaction Type Donor/Group 1 Acceptor/Group 2 Relative Strength
Hydrogen Bond Amino (-NH₂) Carbonyl Oxygen (C=O) Strong
Hydrogen Bond Amino (-NH₂) Ether Oxygen (-O-) Moderate
π-π Stacking Phenyl Ring Phenyl Ring Moderate
Dipole-Dipole Ester Group Ester Group Weak-Moderate

Conformational Space Exploration through Molecular Dynamics Simulations

This compound possesses significant conformational flexibility, particularly due to the rotatable bonds in the benzyloxy and methyl ester groups. Molecular Dynamics (MD) simulations are used to explore this conformational space. nih.gov

In an MD simulation, the molecule's motion is simulated over time by solving Newton's equations of motion, using a force field (like AMBER or CHARMM) to describe the intra- and intermolecular forces. mdpi.com The simulation, typically performed with the molecule in a solvent box to mimic solution conditions, generates a trajectory of molecular conformations over time. mdpi.comunimi.it

Analysis of this trajectory reveals the most populated (lowest energy) conformations, the energy barriers between them, and the dynamics of conformational changes. chemrxiv.orgmdpi.com This provides a dynamic picture of the molecule's behavior that goes beyond the static view offered by geometry optimization, yielding insights into how its shape changes in a realistic environment, which can influence its reactivity and interactions with other molecules.

Applications As a Versatile Synthetic Intermediate and Chemical Scaffold

Precursor for the Synthesis of Diverse Organic Molecules and Fine Chemicals

Methyl 5-amino-2-(benzyloxy)benzoate is a key starting material for the synthesis of more complex organic molecules and fine chemicals. The functional groups present allow for a variety of chemical modifications. The benzyloxy group, for instance, is a common protecting group for phenols, which can be removed under specific conditions, such as hydrogenolysis, to reveal the underlying hydroxy group. nih.gov

A closely related analogue, methyl 5-(2-bromoacetyl)-2-benzyloxy benzoate (B1203000), serves as a crucial intermediate in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease. rsc.org This underscores the utility of the 2-(benzyloxy)benzoate scaffold in constructing pharmaceutically active compounds. The synthesis involves the bromination of the acetyl group on a precursor, demonstrating how the core structure can be elaborated into more complex functional groups. rsc.org

The versatility of this structural motif is further highlighted by the commercial availability of numerous analogues, which are used as building blocks in discovery chemistry. These variations demonstrate the scaffold's adaptability for creating diverse molecular libraries.

Table 1: Examples of Related Aminobenzoate Building Blocks

Compound Name CAS Number Key Structural Difference
Methyl 5-amino-2-fluorobenzoate 56741-34-5 Fluoro group instead of benzyloxy
Methyl 5-amino-2-methylbenzoate 18595-12-5 Methyl group instead of benzyloxy
Methyl 5-amino-2-(trifluoromethoxy)benzoate 22061155 (CID) Trifluoromethoxy group instead of benzyloxy

Building Block for Complex Heterocyclic Architectures

The amino group of this compound is a pivotal functional group for the construction of complex heterocyclic systems. Aromatic amines are widely used starting materials for a vast range of named reactions that form heterocyclic rings. For example, 2-aminobenzothiazole, a structurally similar compound, serves as a versatile reactant for creating fused heterocycles because its amino group can react with various bis-electrophilic reagents. rsc.org This reactivity is directly analogous to the potential of this compound.

The synthesis of dihydroquinazolines from 2-aminobenzylamine demonstrates a classic cyclodehydration strategy where an ortho-amino group reacts with a neighboring functional group to form a fused ring system. nih.gov Similarly, the amino group of this compound can be acylated and then cyclized, or reacted with various partners to build rings such as:

Quinolines and Quinolones: Through reactions like the Skraup or Doebner-von Miller synthesis.

Benzimidazoles: By reacting with carboxylic acids or their derivatives.

Benzotriazoles: Via diazotization followed by cyclization.

Furthermore, modern synthetic methods can utilize the amino group in novel ways. For instance, unprotected amino acids can serve as precursors for alkyl radicals in C-H functionalization reactions of heterocycles, a strategy that could be adapted for the amino group on this scaffold. lookchem.com The synthesis of benzothiazines from the related intermediate Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate further illustrates the utility of this substitution pattern in forming complex heterocyclic frameworks. youtube.com

Integration into Advanced Functional Materials (e.g., Ligands, Polymers, Chemosensors)

The distinct functionalities of this compound make it an attractive building block for advanced functional materials. The aromatic ring system, combined with the oxygen and nitrogen atoms, provides potential coordination sites for metal ions, making it a candidate for the development of novel ligands for catalysis or materials science.

The primary amine group is particularly useful for integration into polymers. It can be readily reacted with monomers like isocyanates or acrylates to form polyureas, polyamides, or functionalized polyacrylates. acs.org The resulting polymers would carry the benzyloxybenzoate moiety as a pendant group, which could impart specific properties such as thermal stability or be used for post-polymerization modification. For example, oligoanthranilamides, which are derived from aminobenzoic acids, are known to form specific, well-defined secondary structures, a key characteristic of functional materials. beilstein-journals.org

The inherent electronic properties of the molecule also suggest its potential use in chemosensors. The molecule contains both an electron-donating amino group and electron-withdrawing ester group, which can create a push-pull electronic system. Modification of the amino group with a receptor unit could lead to a chemosensor that signals the presence of a target analyte through a change in its fluorescence or color upon binding.

Utility in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net The structure of this compound makes it a suitable component for such reactions, particularly the Ugi four-component reaction (Ugi-4CR). nih.gov

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Research has shown that aminobenzoic acids (anthranilic acids) can be used effectively in Ugi reactions. The reduced nucleophilicity of the aromatic amino group prevents it from competing with a more reactive primary amine component in the reaction mixture. This allows the entire aminobenzoate scaffold to be incorporated into the final product, with the amino group available for subsequent transformations.

Therefore, this compound, after hydrolysis of its ester to the corresponding carboxylic acid, could serve as the acid component in an Ugi reaction. This would enable the one-pot synthesis of complex peptide-like structures bearing the versatile 2-(benzyloxy)aniline moiety, which is primed for further functionalization or deprotection to reveal a phenolic group. This approach offers a highly convergent and atom-economical route to structurally diverse and complex molecules.

Advanced Analytical Methodologies for Characterization and Quality Control

Development and Validation of Chromatographic Methods (HPLC, GC, SFC) for Purity and Impurity Profiling

Chromatographic techniques are central to assessing the purity of Methyl 5-amino-2-(benzyloxy)benzoate and identifying any process-related or degradation impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for the analysis of this aromatic amino ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Method Development Insights : A typical RP-HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the benzene (B151609) rings in the molecule. The development of a stability-indicating HPLC method is crucial, capable of separating the main compound from any potential degradation products or synthetic intermediates. eltra.comoup.com For instance, methods developed for other amino acid esters often use mobile phases containing isopropanol (B130326) and hexane (B92381) with trifluoroacetic acid (TFA) as an additive to improve peak shape. researchgate.net

Validation Parameters : A validated HPLC method for this compound would demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness, in line with ICH guidelines. The limit of detection (LOD) and limit of quantification (LOQ) for key impurities would also be established.

Table 1: Illustrative HPLC Method Parameters for a Related Amino Acid Ester Derivative
ParameterCondition
ColumnDima C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase40% Acetonitrile - 60% Sodium Dihydrogen Phosphate Buffer (0.1%, pH 4.5)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30°C
Injection Volume20 µL

Based on data for the HPLC analysis of 3-aminobutanol chiral purity. google.com

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. The applicability of GC for this compound would depend on its thermal stability in the GC inlet and column. Given its molecular weight and the presence of a polar amino group, derivatization might be necessary to improve volatility and chromatographic performance.

Derivatization : The primary amino group can be derivatized, for example, through acetylation or silylation, to reduce its polarity and improve peak shape. oup.com For aniline (B41778) and its derivatives, derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride has been shown to be effective for GC/MS analysis. nih.gov

Method and Detection : A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. Flame Ionization Detection (FID) can be used for quantification, while Mass Spectrometry (MS) is invaluable for the identification of unknown impurities. epa.govd-nb.inforesearchgate.net

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to both HPLC and GC, offering fast and efficient separations. twistingmemoirs.com It is particularly advantageous for chiral separations and for compounds that are not amenable to GC or have limited solubility in typical HPLC mobile phases. chromatographyonline.comamericanpharmaceuticalreview.comnih.gov

Advantages for Purity Profiling : SFC, using supercritical CO2 as the primary mobile phase modified with a small amount of an organic solvent (like methanol), can provide orthogonal selectivity to RP-HPLC. teledynelabs.com This is beneficial for resolving impurities that may co-elute in an HPLC method. The low viscosity of the mobile phase allows for higher flow rates and faster analyses.

Instrumentation : Modern SFC systems are equipped with detectors analogous to HPLC, such as UV-Vis and MS, making it a robust technique for both quantitative purity determination and impurity identification. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separation of Isomers and Related Substances

Capillary Electrophoresis offers exceptionally high separation efficiency and is an excellent tool for resolving closely related substances, such as positional isomers, which can be challenging to separate by HPLC. ubaya.ac.id

Separation Principle : In CE, charged molecules are separated based on their differential migration in an electric field within a narrow fused-silica capillary. For a compound like this compound, which has a basic amino group, separation would typically be carried out in an acidic buffer where the analyte is protonated and carries a positive charge.

Application to Isomer Separation : The synthesis of this compound could potentially yield positional isomers (e.g., Methyl 4-amino-2-(benzyloxy)benzoate or Methyl 3-amino-2-(benzyloxy)benzoate). CE is particularly adept at separating such isomers. nih.govresearchgate.net By adjusting the pH of the background electrolyte, the charge-to-size ratio of the isomers can be manipulated to achieve separation. ubaya.ac.id The use of additives like cyclodextrins to the buffer can further enhance the resolution of both structural and positional isomers. nih.gov

Table 2: Exemplary Capillary Electrophoresis Conditions for Benzoate (B1203000) Derivatives
ParameterCondition
CapillaryFused silica (B1680970) (e.g., 75 µm i.d. x 34 cm)
Background Electrolyte20 mM Borax buffer (pH 9.2)
Voltage10 kV
DetectionUV at 225 nm
InjectionHydrodynamic (e.g., 30 mbar for 1 sec)

Based on data for the analysis of benzoate derivatives in soy sauce. jfda-online.com

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Thermal Behavior and Stability

Thermal analysis techniques are crucial for understanding the physical and chemical properties of a substance upon heating. TGA and DSC provide information on thermal stability, decomposition, and phase transitions. acs.orgmicrobiozindia.com

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.com For this compound, a TGA thermogram would reveal the onset temperature of decomposition, which is a key indicator of its thermal stability. The analysis can also quantify the loss of any residual solvents or water.

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. microbiozindia.com A DSC scan for this compound would show an endothermic peak corresponding to its melting point, which is a critical physical constant for identity and purity confirmation. It can also reveal other thermal events like glass transitions or polymorphic transformations. The combination of TGA and DSC provides a comprehensive thermal profile of the compound. osu.czresearchgate.net

Elemental Analysis for Stoichiometric Verification

Principle : The method involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. velp.com The resulting combustion gases (CO2, H2O, N2) are separated and quantified by detectors, such as thermal conductivity detectors.

Stoichiometric Confirmation : The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula of this compound (C15H15NO3). A close agreement between the experimental and theoretical values provides strong evidence for the correct stoichiometry and high purity of the compound. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C15H15NO3)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percent (%)
Carbon (C)12.01115180.16570.02
Hydrogen (H)1.0081515.1205.88
Nitrogen (N)14.007114.0075.45
Oxygen (O)15.999347.99718.66
Total257.289100.00

Titrimetric Methods for Quantitative Functional Group Analysis

Titrimetric methods, while classical, remain a robust and accurate means for the quantitative analysis of specific functional groups. For this compound, titration can be employed to determine the content of the primary aromatic amino group.

Non-Aqueous Potentiometric Titration : Due to the low basicity of the aromatic amino group, a non-aqueous titration is generally preferred. researchgate.net The sample would be dissolved in a suitable non-aqueous solvent, such as acetic acid or acetonitrile, and titrated with a strong acid titrant like perchloric acid in acetic acid.

Endpoint Detection : The endpoint of the titration can be determined potentiometrically using a pH electrode suitable for non-aqueous media. The inflection point in the titration curve corresponds to the equivalence point, from which the percentage of the amino functional group, and thus the purity of the compound, can be calculated. geeksforgeeks.orgyoutube.comyoutube.com This method provides a direct measure of the functional group content, complementing the data obtained from chromatographic techniques.

Future Research Trajectories and Unexplored Chemical Avenues

Design and Implementation of Novel, Highly Efficient, and Sustainable Synthetic Routes

The synthesis of methyl 5-amino-2-(benzyloxy)benzoate is not extensively documented, presenting a clear opportunity for the development of new synthetic methodologies. A plausible conventional route could involve the nitration of a 2-hydroxybenzoate precursor, followed by protection of the hydroxyl group as a benzyl (B1604629) ether, and finally, reduction of the nitro group to an amine.

Future research should focus on creating more efficient and sustainable pathways. Key areas for investigation include:

Catalytic Systems: Exploring the use of novel catalysts for the benzylation step, moving beyond traditional methods that may use harsh bases. For instance, the development of solid acid catalysts, such as titanium-zirconium solid acids, has shown promise in the esterification of benzoic acids and could be adapted for etherification reactions, offering benefits like catalyst recyclability and milder reaction conditions. mdpi.com

Green Chemistry Principles: The implementation of green chemistry principles would be a significant advancement. This includes using environmentally benign solvents, reducing the number of synthetic steps (improving atom economy), and employing catalytic hydrogenation for the nitro group reduction, which uses molecular hydrogen and typically produces water as the only byproduct. mdpi.com

Flow Chemistry: Transitioning from batch processing to continuous flow reactors could enhance reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and purity, particularly for multi-step syntheses involving sensitive intermediates.

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The unique combination of functional groups in this compound opens avenues for exploring novel reactivity. The interplay between the electron-donating amino group and the ortho-benzyloxy group could lead to unique chemical behaviors.

Future research could target:

Directed C-H Functionalization: The amino or ether group could serve as a directing group for late-stage C-H functionalization, allowing for the selective introduction of new substituents onto the aromatic ring without the need for pre-functionalized starting materials.

Intramolecular Cyclizations: Under specific conditions, the molecule could be induced to undergo intramolecular cyclization reactions. For example, acylation of the amine followed by activation of the benzylic position could lead to the formation of novel heterocyclic ring systems.

Deprotection and Transformation: The benzyl ether is commonly used as a protecting group, removable by hydrogenolysis. wikipedia.org Exploring selective deprotection in the presence of other reducible functional groups or leveraging the debenzylation step to trigger a subsequent, tandem reaction could represent a novel transformation. For instance, catalytic transfer hydrogenation could be explored for its selectivity.

Rational Design and Synthesis of Chemically Diverse Analogs for Structure-Reactivity Correlation Studies

Systematic modification of the this compound structure is crucial for understanding how chemical changes influence its properties and reactivity. Creating a library of analogues would enable comprehensive structure-reactivity relationship (SRR) studies.

Key strategies for analogue synthesis include:

Ring Substitution: Introducing various electron-donating or electron-withdrawing groups at the unoccupied positions of the benzene (B151609) ring (positions 3, 4, and 6) would modulate the electronic properties of the molecule. For example, analogues like methyl 5-amino-2-fluoro-benzoate have been synthesized. sigmaaldrich.com

Amine and Ether Modification: The primary amine can be derivatized into secondary or tertiary amines, amides, or sulfonamides. The benzyl group of the ether could be replaced with other alkyl or aryl groups to study steric and electronic effects on reactivity.

Ester Variation: The methyl ester can be saponified to the corresponding carboxylic acid or transesterified to form different alkyl or aryl esters, altering the molecule's solubility and steric profile.

These studies would provide deep insights into the molecule's chemical behavior, guiding the design of compounds with tailored properties for specific applications.

Applications in Emerging Areas of Chemical Science

The structural features of this compound make it a promising candidate for application in several advanced areas of chemistry.

Supramolecular Chemistry: The presence of hydrogen bond donors (N-H) and acceptors (C=O, C-O-C) makes the molecule an ideal building block (a tecton) for constructing complex supramolecular architectures. Research could focus on its ability to form organized structures such as gels, liquid crystals, or co-crystals through self-assembly.

Catalysis: The amine and ether oxygen atoms can act as coordination sites for metal ions. Chiral versions of the molecule could be synthesized and evaluated as ligands in asymmetric catalysis, a field of immense importance for producing enantiomerically pure compounds.

Chemical Biology as a Probe: Substituted aminobenzoates are common motifs in biologically active compounds and chemical probes. The amino group provides a convenient handle for attaching fluorophores, biotin (B1667282) tags, or photo-crosslinking agents. The resulting probes could be used to study biological processes or identify protein targets, leveraging the scaffold's potential for specific molecular interactions. The molecule itself serves as an intermediate in the synthesis of more complex molecules, such as the respiratory drug Salmeterol, highlighting the pharmaceutical relevance of this structural class. google.comgoogle.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-amino-2-(benzyloxy)benzoate?

  • Methodology : The synthesis typically involves multi-step reactions. Starting from methyl 2-hydroxy-5-aminobenzoate, the benzyloxy group is introduced via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone. Elevated temperatures (60–80°C) are employed to drive the reaction to completion. Post-reaction purification via column chromatography ensures high yield and purity .
  • Key Considerations : Monitor reaction progress using TLC. Substituent positioning (e.g., benzyloxy at the 2-position, amino at the 5-position) requires regioselective protection/deprotection strategies to avoid side reactions.

Q. What analytical techniques are used to characterize this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and molecular structure. For example, the benzyloxy group’s methylene protons appear as a singlet (~δ 4.9–5.1 ppm), while the amino group shows broad peaks (~δ 4–5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the amino and ester groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing functional groups (e.g., bromoacetyl) to this compound?

  • Methodology :

  • Nucleophilic Substitution : React the amino group with bromoacetyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere. Use triethylamine as a base to neutralize HCl byproducts.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ultrasonic irradiation reduces reaction time and improves yields .
  • Temperature Control : Maintain 0–5°C during exothermic reactions to prevent decomposition.
    • Challenges : Competing reactions (e.g., over-acylation) require stoichiometric precision and real-time monitoring via FT-IR or HPLC .

Q. What structural features of this compound influence its reactivity and bioactivity?

  • Key Features :

  • Benzyloxy Group : Enhances lipophilicity, improving membrane permeability in biological assays. It can also undergo hydrogenolysis for further derivatization .
  • Amino Group : Serves as a nucleophilic site for functionalization (e.g., acylation, sulfonylation) or as a hydrogen-bond donor in enzyme inhibition studies .
    • Structure-Activity Relationship (SAR) : Analogues lacking the benzyloxy group show reduced bioactivity, highlighting its role in target binding .

Q. How can researchers assess the biological activity of this compound derivatives?

  • Methodology :

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity).
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Mechanistic Studies : Employ molecular docking to predict binding modes with targets (e.g., BCL-2 family proteins for apoptosis induction) .
    • Data Interpretation : Compare results with structurally similar compounds (e.g., methyl 4-chloro-5-iodo derivatives) to identify pharmacophoric motifs .

Contradictions and Resolutions

  • Synthesis Efficiency : reports DMF as optimal for benzylation, while highlights ultrasonic-assisted synthesis in acetone for faster kinetics. Resolution: Solvent choice depends on reaction scale and desired throughput.
  • Bioactivity Variability : Amino-substituted derivatives show higher enzyme affinity than methoxy analogues ( vs. 17). Resolution: Substituent electronic effects (e.g., –NH₂ as H-bond donor vs. –OCH₃ as electron donor) dictate target interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.